![molecular formula C12H17N3O2 B1425238 N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide CAS No. 1211502-77-0](/img/structure/B1425238.png)
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
Overview
Description
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide, also known as HDMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDMB is a small molecule that has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Structural Analysis :
- Balya et al. (2008) discussed the synthesis of derivatives of 5-amino-2-hydrazino-1,3-thiazole, which underwent further transformations including recyclization and acid hydrolysis to produce substituted 3-amino-2-thiohydantoins (Balya, Vasilenko, Brovarets, & Drach, 2008).
- Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, revealing insights into their molecular conformations and hydrogen-bonding patterns (Purandara, Foro, & Gowda, 2018).
Optical and Nonlinear Properties :
- Nair et al. (2022) explored the third-order nonlinear optical properties of hydrazone derivatives, highlighting their potential applications in photonic devices due to their promising reverse saturable absorption (Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022).
Antimicrobial and Antifungal Activities :
- Moustafa et al. (2018) synthesized a series of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide, which exhibited notable antimicrobial activity (Moustafa, Khalaf, Naglah, Al-Wasidi, Al-Jafshar, & Awad, 2018).
Chemical Synthesis and Characterization :
- Al Mamari and Al Lawati (2019) synthesized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and characterized its structure, demonstrating its potential for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Air Monitoring Applications :
- Büldt and Karst (1999) described the use of N-methyl-4-hydrazino-7-nitrobenzofurazan as a reagent for determining aldehydes and ketones in air monitoring, offering an alternative to traditional methods (Büldt & Karst, 1999).
Metabolic Studies :
- Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and metabolic pathways of these compounds (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).
properties
IUPAC Name |
N-(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)-4-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-6-9(7-5-8)10(16)14-12(2,3)11(17)15-13/h4-7H,13H2,1-3H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFUUBCLOYUWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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